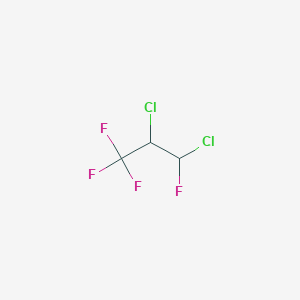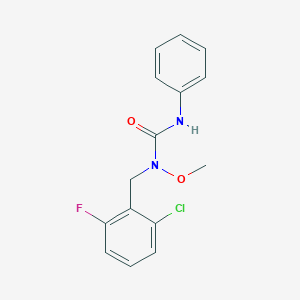
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea, also known as CFMPU, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool for studying the function of ion channels. CFMPU is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures and pain. In
Mécanisme D'action
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea acts as a selective antagonist of TRPM8 by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to cold temperatures or menthol, effectively blocking the activity of TRPM8. This mechanism of action has been confirmed by electrophysiological studies that demonstrate the ability of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea to inhibit TRPM8-mediated currents in cells expressing the channel.
Biochemical and physiological effects
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to have a number of biochemical and physiological effects related to the inhibition of TRPM8. In animal studies, 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to reduce the sensation of cold and pain, suggesting that TRPM8 plays a role in these processes. 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has also been shown to have anti-inflammatory effects in models of inflammatory pain, suggesting that TRPM8 may be involved in the development of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea in lab experiments is its selectivity for TRPM8. This allows researchers to specifically investigate the function of this ion channel without affecting other ion channels or receptors. However, one limitation of using 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea is its relatively low potency compared to other TRPM8 antagonists. This may require higher concentrations of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea to achieve the desired effect, which could have off-target effects or toxicity.
Orientations Futures
There are several potential future directions for research on 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea and TRPM8. One area of interest is the role of TRPM8 in cancer progression and metastasis. TRPM8 has been shown to be upregulated in various types of cancer, and its inhibition by 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea or other antagonists may have therapeutic potential. Another area of interest is the development of more potent and selective TRPM8 antagonists, which could improve the efficacy and safety of these compounds for use in both research and clinical settings. Finally, the role of TRPM8 in other physiological processes, such as thermoregulation and metabolism, remains an area of active investigation.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea involves a multi-step process starting with the reaction of 2-chloro-6-fluorobenzylamine with phenyl isocyanate to form 1-(2-chloro-6-fluorobenzyl)-3-phenylurea. This intermediate is then reacted with sodium methoxide to produce the final product, 1-(2-chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been used as a pharmacological tool in various scientific studies to investigate the function of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and menthol. It is also involved in the sensation of pain and inflammation. 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to selectively block the activity of TRPM8, allowing researchers to study the function of this ion channel in various physiological processes.
Propriétés
Numéro CAS |
149281-95-8 |
|---|---|
Nom du produit |
1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea |
Formule moléculaire |
C15H14ClFN2O2 |
Poids moléculaire |
308.73 g/mol |
Nom IUPAC |
1-[(2-chloro-6-fluorophenyl)methyl]-1-methoxy-3-phenylurea |
InChI |
InChI=1S/C15H14ClFN2O2/c1-21-19(10-12-13(16)8-5-9-14(12)17)15(20)18-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20) |
Clé InChI |
QEOSHHCSBSGYHP-UHFFFAOYSA-N |
SMILES |
CON(CC1=C(C=CC=C1Cl)F)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CON(CC1=C(C=CC=C1Cl)F)C(=O)NC2=CC=CC=C2 |
Synonymes |
1-(2-CHLORO-6-FLUOROBENZYL)-1-METHOXY-3-PHENYLUREA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





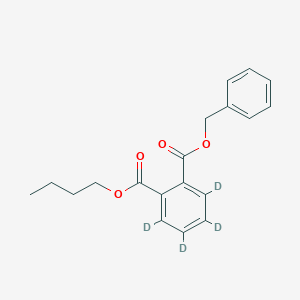

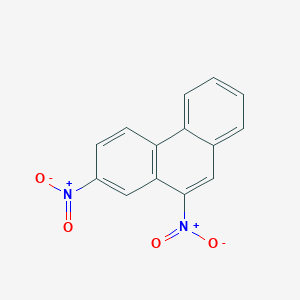

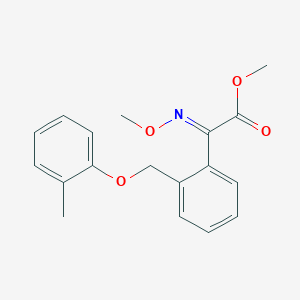


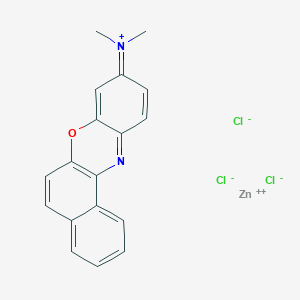
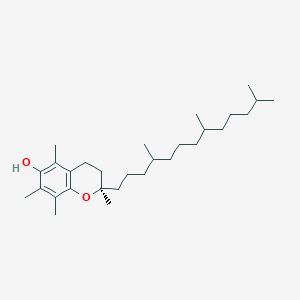
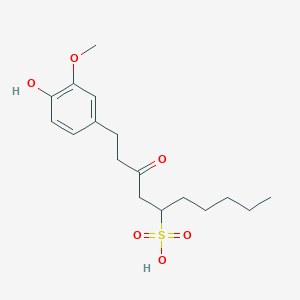
![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
